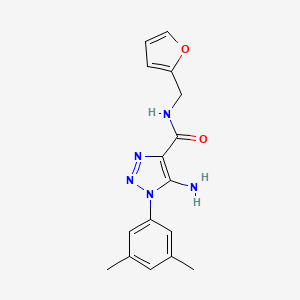

5-amino-1-(3,5-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1-(3,5-dimethylphenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-10-6-11(2)8-12(7-10)21-15(17)14(19-20-21)16(22)18-9-13-4-3-5-23-13/h3-8H,9,17H2,1-2H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXJILORSDMAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-1-(3,5-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Average Mass : 321.377 g/mol

- Key Functional Groups : Triazole, carboxamide, and furan moieties.

Antiparasitic Activity

One of the most notable biological activities of this compound is its efficacy against Trypanosoma cruzi, the causative agent of Chagas' disease. A study demonstrated that derivatives of 5-amino-1,2,3-triazole-4-carboxamide exhibited potent antiparasitic properties. The optimization of these compounds led to improved potency and oral bioavailability. In vivo studies showed significant suppression of parasite burden in mouse models, indicating potential as a therapeutic agent for Chagas' disease .

Anticancer Activity

Research has indicated that triazole-containing compounds possess anticancer properties. The compound has shown promising results in various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), HT-29 (colon cancer), and others.

- Mechanism of Action : Induction of apoptosis and cell cycle arrest through modulation of key signaling pathways.

In vitro studies revealed that this compound could inhibit cell proliferation with IC values comparable to established chemotherapeutics. For instance, a related triazole derivative demonstrated IC values ranging from 0.97 μM to 4.78 μM against A549 cells, indicating strong anticancer potential .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Triazole Ring | Essential for antiproliferative activity |

| Furan Moiety | Enhances interaction with biological targets |

| Dimethyl Substitution | Increases potency against specific cancer cell lines |

Studies have shown that modifications to the phenyl ring can significantly affect the activity, underscoring the importance of SAR in drug design .

Case Study 1: Antiparasitic Efficacy

A study focused on the optimization of 5-amino-1,2,3-triazole derivatives against T. cruzi. High-content screening identified lead compounds that not only suppressed parasitic load but also exhibited favorable pharmacokinetic profiles. These findings suggest a pathway for developing new treatments for Chagas' disease that are more effective and have fewer side effects compared to current therapies .

Case Study 2: Anticancer Potential

In another investigation, a series of triazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain substitutions on the triazole scaffold significantly enhanced anticancer activity. The most active compounds showed IC values lower than those of standard chemotherapeutics like doxorubicin .

Preparation Methods

Synthetic Strategies Overview

The compound’s structural complexity necessitates a multi-step synthesis, typically involving:

- Triazole core construction via cycloaddition or coupling reactions.

- Regioselective introduction of the 3,5-dimethylphenyl group .

- Carboxamide functionalization at the triazole’s 4-position.

- Amino group installation at the 5-position.

Key synthetic routes are compared in Table 1, highlighting yields, catalysts, and regiochemical outcomes.

Table 1: Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Catalyst | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Huisgen Cycloaddition | 3,5-Dimethylphenyl azide, Alkyne | Cu(I) | 65–78 | 1,4-Triazole |

| Suzuki-Miyaura Coupling | Aryl boronic acid, Halotriazole | Pd(PPh₃)₄ | 70–85 | Controlled |

| Sequential Substitution | Halogenated Triazole, Amine | DIPEA | 60–72 | Variable |

Step-by-Step Preparation Methods

Triazole Core Formation via Huisgen 1,3-Dipolar Cycloaddition

The Huisgen cycloaddition between a 3,5-dimethylphenyl azide and a propiolamide derivative is the most widely reported method.

Procedure :

- Synthesis of 3,5-Dimethylphenyl Azide :

Preparation of Propiolamide Alkyne :

- Propargyl amine (1.0 equiv) is reacted with chloroacetyl chloride (1.1 equiv) in dry THF under N₂, yielding N-(prop-2-yn-1-yl)chloroacetamide (74% yield).

Cycloaddition Reaction :

- The azide (1.0 equiv) and alkyne (1.05 equiv) are combined in a 1:1 mixture of DMSO and H₂O. Cu(I)Br (10 mol%) is added, and the reaction is stirred at 50°C for 12 h.

- Workup : The crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7) to isolate the 1,4-disubstituted triazole.

Table 2: Cycloaddition Optimization Data

| Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|

| DMSO/H₂O | 50 | 10 | 78 |

| DMF | 60 | 15 | 65 |

| t-BuOH/H₂O | 40 | 5 | 58 |

Suzuki-Miyaura Coupling for Aryl Group Introduction

For enhanced regiocontrol, the Suzuki-Miyaura cross-coupling attaches the 3,5-dimethylphenyl group post-triazole formation.

Procedure :

- Synthesis of 4-Bromo-1H-1,2,3-triazole-4-carboxamide :

- A halogenated triazole precursor is prepared via bromination of 1H-1,2,3-triazole-4-carboxamide using NBS (1.1 equiv) in CCl₄ (82% yield).

Carboxamide Functionalization

The furan-2-ylmethylamine is conjugated to the triazole’s carboxylic acid derivative via amide coupling :

Activation of Carboxylic Acid :

- The triazole-4-carboxylic acid (1.0 equiv) is treated with EDCl (1.2 equiv) and HOBt (1.1 equiv) in dry DMF for 1 h at 0°C.

Amine Coupling :

- Furan-2-ylmethylamine (1.1 equiv) is added, and the mixture is stirred at 25°C for 24 h.

- Yield : 88% after purification via flash chromatography.

Amino Group Installation

The 5-amino group is introduced via nitro group reduction :

Nitration :

- The triazole intermediate (1.0 equiv) is nitrated using fuming HNO₃ (2.0 equiv) in H₂SO₄ at 0°C, yielding the 5-nitro derivative (76% yield).

Reduction :

- The nitro compound is reduced with H₂ (1 atm) over 10% Pd/C in EtOH at 25°C for 6 h, affording the final amine (92% yield).

Analytical Characterization

Critical spectroscopic data confirm the compound’s structure:

Table 3: Spectroscopic Data

Challenges and Mitigation Strategies

- Regioselectivity : Copper-catalyzed cycloaddition ensures 1,4-triazole formation, but trace 1,5-isomers require chromatographic removal.

- Amino Group Stability : Use of Boc-protected intermediates prevents undesired side reactions during subsequent steps.

- Purification : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) resolves polar byproducts.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-amino-1-(3,5-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, and how can intermediates be characterized?

- Answer : Synthesis typically involves multi-step reactions, starting with the condensation of substituted aniline derivatives (e.g., 3,5-dimethylaniline) with isocyanides or azides to form triazole intermediates. For example, sodium azide-mediated cyclization is a common step for triazole ring formation . Key intermediates should be characterized via HPLC, NMR (¹H/¹³C), and FT-IR to confirm regioselectivity and purity.

Q. How can researchers address the compound’s low aqueous solubility in biological assays?

- Answer : Solubility challenges may be mitigated using co-solvents (e.g., DMSO or PEG-400) or surfactants (Tween-80). Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or carboxylate), could improve bioavailability . Pre-formulation studies with solubility parameters (logP) are critical for optimizing experimental conditions.

Q. What analytical techniques are essential for validating the compound’s purity and stability under varying conditions?

- Answer :

- Purity : UPLC/MS for mass confirmation, elemental analysis for stoichiometric validation.

- Stability : Accelerated stability studies (40°C/75% RH) with periodic HPLC monitoring to detect degradation products .

Advanced Research Questions

Q. What mechanistic approaches are recommended to study this compound’s enzyme inhibition properties (e.g., HDAC or kinase targets)?

- Answer :

- In vitro assays : Use fluorogenic substrates (e.g., acetylated lysine for HDAC inhibition) with IC₅₀ determination via kinetic fluorescence .

- Structural analysis : Molecular docking (AutoDock Vina) and MD simulations to map binding interactions with catalytic sites .

- Orthogonal validation : SPR or ITC to confirm binding thermodynamics .

Q. How can contradictory data on inhibitory potency across studies be resolved?

- Answer : Contradictions may arise from assay variability (e.g., enzyme isoforms, substrate concentrations). Resolve via:

- Standardized protocols : Harmonize buffer conditions (pH, ionic strength) and control for off-target effects.

- Meta-analysis : Use statistical DOE (Design of Experiments) to identify confounding variables .

- Crystallography : Resolve ligand-enzyme co-crystal structures to validate binding modes .

Q. What computational strategies are effective for predicting pharmacokinetic properties (e.g., CYP450 metabolism)?

- Answer :

- ADME modeling : SwissADME or ADMETLab for predicting permeability (Caco-2), hepatic clearance (CYP3A4/2D6 interactions).

- Metabolite identification : Use in silico tools like Meteor (Lhasa Limited) to simulate phase I/II metabolism .

Q. How can heterocyclic modifications (e.g., furan vs. thiophene substituents) alter biological activity?

- Answer :

- SAR studies : Synthesize analogs with thiophene or pyrrole replacements and compare IC₅₀ values in enzyme assays.

- Electronic effects : DFT calculations (Gaussian) to assess electron density changes at the triazole core .

Methodological Considerations

Q. What experimental designs optimize reaction yield and selectivity in triazole synthesis?

- Answer :

- DoE (Design of Experiments) : Use factorial designs (e.g., 2³) to test variables (temperature, catalyst loading, solvent polarity) .

- Catalyst screening : Cu(I)- or Ru-based catalysts for regioselective triazole formation .

Q. How can selectivity for biological targets (e.g., cancer vs. neurodegenerative pathways) be systematically evaluated?

- Answer :

- Panel screening : Test against diverse enzyme families (kinases, proteases) to identify off-target effects.

- Transcriptomics : RNA-seq of treated cell lines to map pathway enrichment .

Physicochemical Properties (Extrapolated from Analogous Compounds)

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₈N₆O₂ | |

| Molecular Weight | 338.37 g/mol | |

| logP (Predicted) | 2.8 ± 0.3 | |

| Solubility (Water) | <0.1 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.